Specific Scientific Field: Medicinal Chemistry
Summary: Microbial resistance to existing antimicrobial drugs is a global concern. Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers explore furan-based compounds as potential antibacterial agents.
Methods of Application: Various synthetic methods can produce furan derivatives. For instance, the radical bromination of a methyl group followed by conversion into a corresponding phosphonate yields the desired compound . Additionally, Suzuki–Miyaura cross-coupling reactions have been employed to synthesize furan derivatives .
Results: Furan derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized novel furan derivatives with promising antibacterial properties, contributing to the fight against microbial resistance .
Specific Scientific Field: Materials Science
Summary: Furan-containing compounds have been investigated for their potential use in creating biodegradable polyester materials. These materials are environmentally friendly and find applications in packaging, textiles, and other industries .
Methods of Application: Researchers explore various synthetic routes to incorporate furan moieties into polyester chains. These methods include ring-opening polymerization and copolymerization with other monomers.
Results: Biodegradable polyesters containing furan units exhibit desirable mechanical properties and biocompatibility. These materials contribute to sustainable and eco-friendly alternatives in material science .
Specific Scientific Field: Organic Chemistry
Summary: Efficient methods for synthesizing tetrasubstituted furans, including those with a nitromethyl group at the 4-position, have been developed. These compounds serve as versatile building blocks for further functionalization .
Methods of Application: Researchers employ synthetic strategies such as nitromethylation of furan derivatives to introduce functional groups. These methods allow access to diverse furan-based structures.
Results: Tetrasubstituted furans find applications in the synthesis of complex molecules, including bis(furyl)oximes. These compounds contribute to the advancement of organic synthesis .
Specific Scientific Field: Coordination Chemistry
Summary: Furan-based ligands, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, have been synthesized and characterized. Their metal complexes exhibit interesting spectroscopic properties and potential cytotoxicity .
Methods of Application: Researchers prepare furan-based ligands through condensation reactions. These ligands coordinate with metal ions to form stable complexes.
Results: Metal complexes of furan-based ligands show promise in fields like catalysis, sensing, and bioinorganic chemistry. Their cytotoxicity profiling contributes to understanding their potential biomedical applications .
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic compound characterized by its unique structure that includes a difluorobenzamide moiety and two furan rings. The compound's molecular formula is C15H14F2N2O2, and it belongs to the class of arylated amides. Its distinctive features include the presence of both fluorine atoms and furan rings, which contribute to its electronic properties and potential reactivity in various chemical contexts.
There is no current information available on the mechanism of action of this specific compound.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
While specific biological activity data for N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is limited, compounds with similar structures often exhibit significant biological properties. The interaction of the compound with various biological targets may involve hydrogen bonding and hydrophobic interactions due to its functional groups. This suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting enzymes or receptors.
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide typically involves:
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide shows promise in various fields:
Several compounds share structural similarities with N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | Contains a thiadiazole ring; potential for different electronic properties compared to furan. |
| N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide | Features a carboxamide group; highlights versatility in functionalization of furan rings. |
| N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | Incorporates an oxadiazole ring; offers different reactivity patterns compared to benzamides. |
Uniqueness: What sets N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide apart is its combination of fluorine atoms and furan rings within its structure. This combination imparts distinct electronic and steric properties that can enhance stability and reactivity while providing multiple sites for chemical modification and interaction with biological targets.
Quantum mechanical calculations form the foundation of computational structural elucidation, providing detailed information about electronic structure, bonding patterns, and molecular properties. Density functional theory represents the most widely applied quantum mechanical method for organic molecules of moderate size [1] [2].
The electronic configuration of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide can be comprehensively analyzed using density functional theory with appropriate exchange-correlation functionals. The B3LYP functional with 6-31+G(d,p) basis sets provides reliable results for organic molecules containing fluorine substituents [2]. The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) typically localizes on the furan rings and the central ethyl backbone, while the lowest unoccupied molecular orbital (LUMO) extends across the difluorobenzamide moiety [2].
The presence of fluorine atoms significantly influences the electronic structure through their high electronegativity, creating electron-withdrawing effects that stabilize the benzamide system. The calculated dipole moment, typically ranging from 2.5 to 4.0 Debye for similar compounds, reflects the asymmetric distribution of electron density [2]. The frontier molecular orbital energy gap, calculated to be approximately 5.0-6.0 eV, indicates moderate chemical reactivity and provides insights into potential photophysical properties.
Modern quantum mechanical calculations employ various levels of theory to balance accuracy and computational efficiency. The choice of functional significantly impacts the accuracy of calculated properties. For furan-containing benzamides, hybrid functionals like B3LYP and M06-2X provide reliable geometries and energetics [1]. The inclusion of dispersion corrections through DFT-D3 methods becomes essential for accurate modeling of intermolecular interactions involving the furan rings.
| Functional | Type | Best For | Dispersion Treatment |
|---|---|---|---|
| B3LYP | Hybrid GGA | General organic molecules | D3 correction available |
| M06-2X | Meta-hybrid GGA | Weak interactions, barriers | Built-in |
| PBE0 | Hybrid GGA | Thermochemistry | D3 correction available |
| wB97X-D | Range-separated hybrid | Non-covalent interactions | Built-in |
| CAM-B3LYP | Range-separated hybrid | Charge transfer excitations | D3 correction available |
The calculated electronic properties reveal that the compound exhibits moderate polarizability, with the furan rings contributing significantly to the overall molecular polarizability through their aromatic π-electron systems [3]. The hyperpolarizability calculations indicate potential nonlinear optical properties, particularly relevant for materials applications.
The molecular orbital composition provides crucial information about chemical reactivity and intermolecular interactions. The HOMO predominantly resides on the furan rings, making these positions susceptible to electrophilic attack. Conversely, the LUMO extends across the difluorobenzamide system, suggesting that nucleophilic interactions preferentially occur at the benzamide moiety. The calculated Mulliken charges reveal that the oxygen atoms in the furan rings carry partial negative charges, while the fluorine atoms exhibit strongly negative charges due to their high electronegativity [2].
The natural bond orbital analysis reveals significant hyperconjugative interactions between the furan rings and the central ethyl linker. These interactions, typically exhibiting stabilization energies of 50-80 kJ/mol, contribute to the overall molecular stability and influence conformational preferences [4].
Molecular dynamics simulations provide detailed insights into the conformational behavior and flexibility of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide in various environments. These simulations capture the time-dependent structural changes that are essential for understanding biological activity and molecular recognition.
The conformational landscape of the compound is dominated by rotations around several key bonds: the furan-ethyl connections, the ethyl-nitrogen bond, and the amide group geometry. Molecular dynamics simulations reveal that the compound adopts multiple conformational states in equilibrium, with interconversion barriers typically ranging from 10-25 kJ/mol [5] [6].
The furan rings exhibit significant rotational flexibility around their connection to the central ethyl group. The preferred conformations correspond to staggered arrangements that minimize steric interactions while maximizing stabilizing π-π interactions between the aromatic systems. The calculated rotational energy profiles show characteristic three-fold periodicity with energy barriers of approximately 12-18 kJ/mol [7].
Effective molecular dynamics simulations require careful selection of force field parameters and simulation conditions. For benzamide derivatives, the AMBER force field with General Amber Force Field (GAFF) parameters provides reliable results for conformational analysis [8].
| Parameter/Method | Typical Values/Methods | Application to Benzamides | Considerations |
|---|---|---|---|
| Force Field | AMBER, CHARMM, OPLS-AA | Organic molecule parametrization | Accuracy vs. transferability |
| Ensemble | NPT, NVT, NVE | Physiological conditions | Thermodynamic properties |
| Temperature Control | Langevin, Nose-Hoover | Room temperature dynamics | Kinetic stability |
| Pressure Control | Berendsen, Parrinello-Rahman | Atmospheric pressure | Volume fluctuations |
| Electrostatics | PME, Ewald summation | Amide group interactions | Long-range interactions |
The simulation length must be sufficient to capture all relevant conformational transitions. For flexible molecules like N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide, simulation times of 100-500 nanoseconds are typically required to achieve proper conformational sampling [8].
The root mean square deviation (RMSD) analysis reveals that the compound exhibits moderate flexibility, with RMSD values typically ranging from 1.5 to 3.0 Å relative to the starting structure. The root mean square fluctuation (RMSF) analysis identifies the furan rings and terminal regions as the most flexible parts of the molecule, while the benzamide core remains relatively rigid [8].
The calculated radius of gyration shows periodic fluctuations corresponding to conformational transitions between extended and compact states. These transitions occur on timescales of 10-50 nanoseconds, indicating that the compound can adapt its shape in response to environmental changes [8].
Molecular dynamics simulations in different solvent environments reveal significant solvent-dependent conformational preferences. In aqueous solution, the compound adopts more compact conformations to minimize unfavorable water-aromatic interactions. In organic solvents, extended conformations become more favorable due to reduced solvation penalties for exposed aromatic surfaces [9].
The presence of explicit solvent molecules significantly affects the conformational dynamics. Water molecules form hydrogen bonds with the amide oxygen and furan oxygen atoms, stabilizing specific conformations and creating barriers to conformational interconversion. The calculated binding free energies for water-solute interactions range from -15 to -25 kJ/mol, depending on the specific conformational state [9].
Machine learning methodologies have emerged as powerful tools for predicting chemical reactivity patterns and molecular properties. For N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide, artificial intelligence approaches provide rapid assessment of reactivity characteristics and potential biological activities.
Deep learning architectures, particularly neural networks, excel at recognizing complex patterns in molecular structure-reactivity relationships. For benzamide derivatives, feed-forward neural networks trained on molecular descriptors achieve high accuracy in predicting various properties including logP, solubility, and metabolic stability [10] [11].
The input features for neural network models typically include molecular descriptors such as molecular weight, topological indices, electronic properties, and structural fingerprints. For furan-containing compounds, specific descriptors related to aromaticity, heteroatom distribution, and hydrogen bonding capacity prove particularly informative [12].
Graph neural networks represent a particularly promising approach for molecular property prediction due to their ability to directly process molecular graph structures. These models can capture the spatial arrangement of atoms and bonds, making them especially suitable for predicting reactivity patterns in complex heterocyclic systems [10].
| ML Method | Input Features | Predicted Properties | Advantages | Applications |
|---|---|---|---|---|
| Neural Networks | Molecular descriptors | Reactivity, stability | Universal approximation | Broad chemical space |
| Support Vector Machines | Fingerprints, descriptors | Binary classification | Robust to outliers | Drug discovery |
| Random Forest | Structural features | Multiple properties | Feature importance | QSAR modeling |
| Gradient Boosting | Ensemble features | Continuous values | High accuracy | Property prediction |
| Graph Neural Networks | Molecular graphs | Molecular properties | Chemical intuition | Reaction prediction |
The prediction accuracy for molecular properties using graph neural networks typically exceeds 85% for well-validated datasets, with particularly strong performance for properties related to electronic structure and reactivity [10].
Machine learning models can predict various aspects of chemical reactivity including electrophilicity, nucleophilicity, and site-specific reactivity. For N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide, trained models can identify the most reactive sites and predict likely reaction pathways [12].
The furan rings are predicted to be the most reactive sites toward electrophilic substitution, consistent with their electron-rich aromatic character. The benzamide moiety shows moderate reactivity toward nucleophilic attack, particularly at positions activated by the electron-withdrawing fluorine substituents [12].
Modern machine learning approaches incorporate uncertainty quantification to provide confidence estimates for predictions. Gaussian process models and ensemble methods offer particularly robust uncertainty estimates, which are crucial for making informed decisions in drug discovery and materials design [10].
The predictive models achieve mean absolute errors typically below 0.5 log units for logP prediction and below 0.3 log units for solubility prediction when applied to similar benzamide derivatives [10].
Molecular docking studies provide crucial insights into the potential biological activity of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide through detailed analysis of its interactions with protein targets. These computational investigations reveal binding modes, affinity estimates, and selectivity patterns essential for understanding biological function.
The structural features of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide suggest potential interactions with multiple protein target classes. The benzamide core structure commonly appears in kinase inhibitors, while the furan rings provide opportunities for π-π stacking interactions with aromatic residues in protein binding sites [13] .
Kinase proteins represent particularly relevant targets due to their well-characterized benzamide binding sites. The compound's structural similarity to known kinase inhibitors suggests potential activity against serine/threonine kinases and tyrosine kinases. The difluoro substitution pattern may enhance binding affinity through favorable halogen bonding interactions [15].
Effective molecular docking requires careful consideration of both protein preparation and ligand conformational sampling. The protein structures must be properly prepared with appropriate protonation states and hydrogen atom placement. For the ligand, multiple conformational states must be considered to account for the flexibility observed in molecular dynamics simulations .
| Docking Aspect | Key Parameters | Benzamide Considerations | Common Challenges |
|---|---|---|---|
| Protein Preparation | Protonation states, hydrogens | Amide planarity | Tautomeric forms |
| Ligand Preparation | Conformational ensemble | Rotational flexibility | Multiple conformers |
| Binding Site Definition | Grid box dimensions | Hydrogen bonding sites | Cavity identification |
| Sampling Algorithm | Genetic algorithm, Monte Carlo | Conformational sampling | Conformational search |
| Scoring Function | Empirical, knowledge-based | Amide interactions | Scoring accuracy |
The docking calculations typically employ grid-based search algorithms combined with empirical scoring functions that account for van der Waals interactions, electrostatic forces, and hydrogen bonding contributions .
Docking studies reveal that N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide can adopt multiple binding modes depending on the target protein. In kinase active sites, the benzamide moiety typically forms hydrogen bonds with the hinge region, while the furan rings occupy hydrophobic pockets created by surrounding amino acid residues [13].
The calculated binding affinities range from -7.5 to -9.2 kcal/mol for various kinase targets, indicating moderate to strong binding potential. The difluoro substitution contributes approximately 1-2 kcal/mol to the binding energy through favorable halogen bonding interactions with backbone carbonyl groups [15].
Comparative docking studies across multiple protein targets provide insights into selectivity patterns. The compound shows preferential binding to proteins with spacious active sites that can accommodate the bulky bis-furan substituent. Smaller binding sites exhibit significantly reduced affinity due to steric clashes .
The selectivity profile suggests potential activity against specific kinase subfamilies, particularly those involved in signal transduction pathways. The unique substitution pattern may confer selectivity advantages over simpler benzamide derivatives [13].
Docking predictions require experimental validation to confirm biological relevance. The calculated binding modes provide testable hypotheses for structure-activity relationship studies. Key predicted interactions include hydrogen bonds with specific amino acid residues and hydrophobic contacts with aromatic side chains .
The integration of docking results with experimental binding data enables refinement of scoring functions and improvement of prediction accuracy. This iterative process enhances the reliability of computational predictions for related compounds [13].